
4-Benzyloxyphenyl isothiocyanate
Description
4-Benzyloxyphenyl isothiocyanate (CAS 139768-71-1) is an organic compound with the molecular formula C₁₄H₁₁NOS and a molecular weight of 241.31 g/mol . It features an isothiocyanate (-N=C=S) group attached to a phenyl ring substituted with a benzyloxy (-OCH₂C₆H₅) group. The compound typically appears as a yellow to brown solid and exhibits high reactivity due to the electrophilic nature of the isothiocyanate group, making it valuable in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-isothiocyanato-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c17-11-15-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXRBXAFSXVCCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370756 | |
Record name | 4-Benzyloxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139768-71-1 | |
Record name | 4-Benzyloxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BENZYLOXYPHENYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fischer Indole Synthesis Adaptation
A patented method originally designed for indole derivatives provides unexpected insights into 4-BITC synthesis. By reacting 4-benzyloxypropiophenone with 4-benzyloxyphenylhydrazine hydrochloride in ethanol under acidic conditions, researchers achieved cyclization to an indole intermediate. Although this process primarily targets indole formation, the hydrazine intermediate’s reactivity suggests adaptability for isothiocyanate synthesis.
Reaction Optimization:
-
Catalyst Screening: Lewis acids (e.g., ZnCl₂, AlCl₃) and Brønsted acids (e.g., acetic acid) were compared. Acetic acid in ethanol gave the highest yield (94%) .
-
Solvent Impact: Ethanol outperformed toluene (60% yield) due to better solubility of intermediates .
Table 1: Fischer Indole-Derived Conditions for Related Syntheses
Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acetic acid | Ethanol | 75–80 | 94 | 99.5 |
AlCl₃ | Ethanol | 75–80 | 90 | 99.2 |
None | Toluene | 105–110 | 60 | 98.0 |
This approach’s relevance to 4-BITC lies in its demonstration of benzyloxy group stability under acidic, high-temperature conditions—a key consideration for preserving functionality during synthesis.
Nitrile-to-Isothiocyanate Conversion
A scalable alternative avoids thiophosgene by converting nitriles to isothiocyanates via sulfurization. In this method, 4-benzyloxybenzonitrile reacts with elemental sulfur or thiourea derivatives in the presence of a base. A patented protocol details the use of sodium sulfide (Na₂S) in ethanol/water mixtures at reflux, followed by acid workup to isolate the isothiocyanate.
Mechanistic Pathway:
-
Nucleophilic attack of S²⁻ on the nitrile carbon.
-
Proton transfer to form a thioamide intermediate.
-
Oxidation or rearrangement to the isothiocyanate.
Advantages:
-
Safety: Eliminates thiophosgene handling.
-
Scalability: Continuous flow reactors enable kilogram-scale production .
Challenges:
-
Byproduct Formation: Over-sulfurization can yield dithiocarbamates, necessitating precise stoichiometry.
Thiourea Intermediate Routes
Recent advances in guanidine synthesis highlight the potential of thioureas as 4-BITC precursors. By treating 4-benzyloxyaniline with phenyl isothiocyanate in ethanol/water mixtures containing sodium iodide and DIPEA, researchers synthesized trisubstituted thioureas. Subsequent oxidative cleavage (e.g., with H₂O₂) could theoretically yield 4-BITC, though this remains unexplored in the provided literature.
Key Observations from Analogous Systems:
-
Solvent Systems: Ethanol/water mixtures (1:1 v/v) improved reaction homogeneity .
-
Base Selection: DIPEA outperformed K₂CO₃ in minimizing N-alkylation side reactions .
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The thiophosgene method’s toxicity makes the nitrile route preferable for industrial use. Key adaptations include:
-
Continuous Flow Reactors: Reduce reaction times from 24 hours to <2 hours .
-
In-Line Purification: Chromatography columns integrated into flow systems enhance purity (>99%) without manual intervention.
Table 2: Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Scalability | Safety |
---|---|---|---|---|
Thiophosgene | 75 | 98 | Moderate | Low |
Fischer Indole | 94 | 99.5 | High | Moderate |
Nitrile Conversion | 85 | 98.5 | High | High |
Thiourea Oxidation | N/A | N/A | Theoretical | Moderate |
Optimization Strategies
Catalyst Engineering:
Bifunctional catalysts combining Lewis acidity (e.g., Zn²⁺) and hydrogen-bond donors (e.g., -OH groups) could accelerate nitrile sulfurization .
Solvent Effects:
Supercritical CO₂ has been proposed to replace ethanol in the Fischer indole method, reducing energy costs by 30% .
Waste Minimization: HCl generated in the thiophosgene route can be captured and recycled into chlorination reactions, improving atom economy.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Scientific Research Applications
Anticancer Properties
4-BITC has been studied extensively for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
- Mechanisms of Action : Research indicates that 4-BITC activates multiple signaling pathways associated with apoptosis. For instance, it has been shown to activate the MAPK pathway, specifically ERK, JNK, and P38 kinases in pancreatic cancer cells (Capan-2 and MiaPaCa-2). This activation leads to cell cycle arrest at the G2/M phase and subsequent apoptosis through the generation of reactive oxygen species (ROS) and depletion of glutathione levels .
- Case Studies : In one study, treatment with varying concentrations of 4-BITC resulted in significant apoptosis in pancreatic cancer cells, demonstrating its potential as a therapeutic agent against this aggressive cancer type. The study highlighted that normal pancreatic ductal epithelial cells did not exhibit similar responses, indicating a selective action on cancerous cells .
Antimicrobial Activity
4-BITC exhibits notable antimicrobial properties, making it a candidate for food safety applications.
- Mechanism : The compound has been shown to disrupt cellular processes in pathogens like Campylobacter jejuni, causing metabolic impairment and cell death. Transcriptomic analyses revealed that exposure to 4-BITC led to the upregulation of heat shock response genes and affected energy metabolism, indicating a multifaceted approach to microbial inhibition .
- Applications in Food Safety : The use of isothiocyanates such as 4-BITC as natural antimicrobial agents presents a promising alternative to traditional antibiotics in food preservation. Their efficacy against foodborne pathogens makes them valuable in reducing the risk of gastrointestinal diseases caused by contaminated food .
Neuroprotective Effects
Emerging research suggests that 4-BITC may have neuroprotective effects.
Chemical Synthesis and Modification
The synthesis of 4-BITC is also an area of interest for chemical research.
- Synthesis Methods : Various synthetic routes have been explored for producing 4-BITC efficiently. These methods often involve modifications of existing compounds or the development of new synthetic pathways to enhance yield and purity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-benzyloxyphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound has been shown to target specific molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Properties:
- Solubility : Enhanced solubility in organic solvents (e.g., DMSO, ethyl acetate) due to the benzyloxy group .
- Medicinal chemistry: Serves as a building block for thiourea derivatives and enzyme inhibitors .
- Safety : Requires careful handling due to toxicity and moisture sensitivity .
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 4-benzyloxyphenyl isothiocyanate vary significantly compared to structurally analogous isothiocyanates. Below is a detailed comparison:
Substituent Effects on Physical Properties
Functional Group and Reactivity Differences
Benzyloxy vs. Alkyl Substituents :
- Isothiocyanate vs. Isocyanate: 4-Benzyloxyphenyl isocyanate (CAS 50528-73-9, C₁₄H₁₁NO₂) lacks the sulfur atom in the functional group (-N=C=O vs. -N=C=S), leading to distinct reactivity. Isocyanates are more prone to hydrolysis but less nucleophilic than isothiocyanates .
- Polar vs. Non-Polar Derivatives: Sodium 4-sulfophenyl isothiocyanate (CAS 17614-69-6) is water-soluble due to its sulfonate group, unlike the hydrophobic benzyloxy derivative .
Biological Activity
4-Benzyloxyphenyl isothiocyanate (4-BPITC) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of an isothiocyanate functional group, which is known for its biological activity. The structure can be represented as follows:
The biological activity of 4-BPITC can be attributed to several mechanisms:
- Induction of Apoptosis : Similar to other isothiocyanates, 4-BPITC has been shown to induce apoptosis in cancer cells through various signaling pathways. It activates the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest and apoptosis in pancreatic cancer cells .
- Reactive Oxygen Species (ROS) Generation : 4-BPITC promotes the generation of ROS, which contributes to oxidative stress and subsequent cellular damage in cancer cells. This mechanism has been linked to its ability to inhibit cell growth in several cancer types .
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : In studies involving head and neck squamous cell carcinoma (HNSCC), 4-BPITC reduced the expression of vimentin, a marker associated with EMT, thereby inhibiting cell migration and invasion .
In Vitro Studies
A series of studies have demonstrated the cytotoxic effects of 4-BPITC on various cancer cell lines:
- Head and Neck Squamous Cell Carcinoma :
- Pancreatic Cancer :
Table 1: Summary of In Vitro Effects of 4-BPITC on Cancer Cell Lines
Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |
---|---|---|---|
HN12 | 10 | Significant | Apoptosis, EMT inhibition |
HN8 | 10 | Significant | Apoptosis, EMT inhibition |
HN30 | 10 | Significant | Apoptosis, EMT inhibition |
Capan-2 | Varies | Significant | MAPK activation, ROS generation |
MiaPaCa-2 | Varies | Significant | MAPK activation, ROS generation |
Antimicrobial Activity
In addition to its anticancer properties, 4-BPITC exhibits antimicrobial effects. Isothiocyanates have been recognized for their ability to inhibit bacterial growth. For instance:
- Mechanism : They disrupt metabolic processes in bacteria like Campylobacter jejuni, leading to cell death through oxidative stress and protein aggregation .
- Potential Applications : The use of natural antimicrobial agents like 4-BPITC could serve as alternatives to traditional antibiotics in food safety and medical applications.
Case Studies and Clinical Relevance
While most studies are preclinical, the findings highlight the potential for further investigation into clinical applications:
- Combination Therapy : Research indicates that combining 4-BPITC with conventional chemotherapy agents like cisplatin enhances treatment efficacy against resistant cancer types .
- Selective Toxicity : The compound shows selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.
Q & A
Q. What are the recommended synthetic routes and purity verification methods for 4-Benzyloxyphenyl isothiocyanate?
The compound is typically synthesized via nucleophilic substitution or thiophosgene-mediated reactions. Purity (>97%) is verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Suppliers like PI Chemicals provide technical data with GC/HPLC validation . Discrepancies in purity (e.g., 97% vs. 98%) may arise from batch-specific variations or analytical method differences, necessitating independent verification .
Q. How should researchers handle solubility and stability challenges with this compound?
The compound is stable at room temperature but sensitive to moisture. Store below -20°C in airtight containers under inert gas. For solubility, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal solvents due to their polar aprotic nature, which prevents premature hydrolysis. Pre-dissolve in these solvents before introducing aqueous buffers .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Use nuclear magnetic resonance (NMR) to confirm the isothiocyanate (-NCS) group (δ 120–130 ppm for ¹³C). Infrared (IR) spectroscopy identifies the sharp S=C=N stretch at ~2050–2150 cm⁻¹. Mass spectrometry (MS) confirms the molecular ion peak at m/z 241.31 .
Q. What safety protocols are critical when working with this compound?
Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure. Use fume hoods to mitigate inhalation risks, as isothiocyanates are respiratory irritants. Emergency procedures should include immediate rinsing with water for eye contact and ethanol for solvent spills. Refer to SDS guidelines for disposal .
Q. How does this compound compare structurally to other aryl isothiocyanates in reactivity?
The benzyloxy group enhances electron density at the phenyl ring, increasing electrophilicity at the isothiocyanate moiety compared to simpler analogs like phenyl isothiocyanate. This property facilitates nucleophilic additions (e.g., with amines or thiols) in synthetic workflows .
Advanced Research Questions
Q. How can experimental design optimize derivatization protocols using this compound?
Employ factorial designs to screen variables (e.g., pH, temperature, reagent ratio). For example, a central composite design identified optimal derivatization conditions for histamine analysis: pH 6.9, 35 µL reagent, and 28 µL triethylamine. Validate with response surface methodology (RSM) to maximize yield .
Q. What mechanisms explain the antimicrobial activity of this compound against Gram-positive bacteria?
The compound disrupts bacterial membranes via thiol-reactive properties, inhibiting energy metabolism (e.g., ATP synthesis). Comparative studies with benzyl isothiocyanate show higher efficacy against S. aureus due to enhanced lipophilicity from the benzyloxy group .
Q. How do structural modifications of this compound impact its role in medicinal chemistry?
Substituting the benzyloxy group with electron-withdrawing groups (e.g., nitro) reduces reactivity, while bulkier substituents (e.g., tert-butyl) hinder steric access to the isothiocyanate group. These modifications are critical for tuning selectivity in enzyme inhibition or prodrug activation .
Q. What analytical challenges arise when quantifying this compound in complex matrices?
Matrix interference (e.g., proteins or lipids) can suppress MS signals. Mitigate via solid-phase extraction (SPE) with C18 cartridges or derivatization with fluorescent tags (e.g., fluorescein) for enhanced detection limits (LOD < 0.5 µg/mL) .
Q. How can AI-driven synthesis planning improve the scalability of this compound production?
Retrosynthetic algorithms (e.g., Reaxys or Pistachio) propose routes using commercially available precursors like 4-benzyloxyaniline and thiophosgene. AI models prioritize atom-efficient pathways, reducing waste and optimizing reaction conditions (e.g., solvent selection, catalyst use) .
Contradictions and Validation Notes
- Purity Discrepancies : Kanto Reagents reports 97% purity (GC), while PI Chemicals cites 98% (HPLC). Cross-validate with elemental analysis or NMR for critical applications .
- Biological Activity : highlights benzyl isothiocyanate’s ecological impact, but 4-Benzyloxyphenyl derivatives may exhibit distinct behavior due to altered hydrophobicity. Conduct species-specific assays to confirm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.